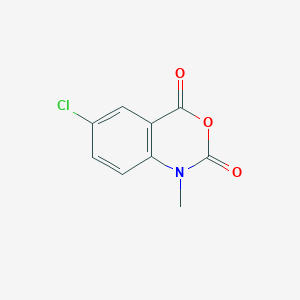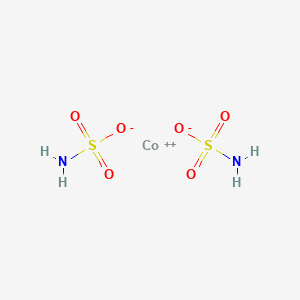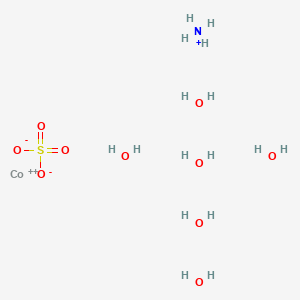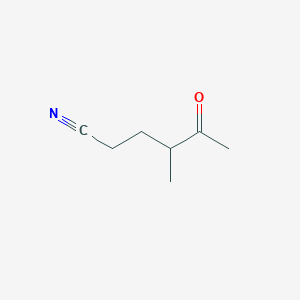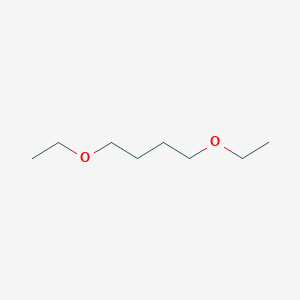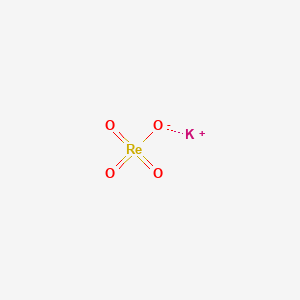
Potassium perrhenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium perrhenate is an inorganic compound with the chemical formula KReO₄. It is a white solid that is sparingly soluble in water and ethanol. This compound is known for its strong oxidizing properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
Potassium perrhenate (KReO4) is an inorganic compound It is known to be a strong oxidizer .
Mode of Action
As an oxidizer, it likely interacts with other substances by accepting electrons, leading to changes in the oxidation state of those substances .
Biochemical Pathways
All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane, which is partially responsible for maintaining the membrane potential .
Pharmacokinetics
It is known that this compound is a white solid that is sparingly soluble in water and ethanol . A study on the volatility of sodium, potassium, and cesium perrhenates using thermogravimetry suggests that the volatility of the perrhenates is likely dependent on the composition of salt in which the perrhenates are dissolved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the volatility of this compound may be influenced by the temperature and the composition of the salt in which it is dissolved . Additionally, the availability of potassium in soils is of prime importance in maintaining the balance between nutrient use efficiency and sustainable agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium perrhenate can be synthesized by the neutralization of potassium hydroxide with perrhenic acid. The reaction is straightforward and involves mixing the two reactants in an aqueous solution, followed by crystallization to obtain the pure compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of molybdenite roasting. The flue gases from the roasting process are absorbed in a wet trap, and the resulting solution is treated with potassium chloride to precipitate this compound. This method allows for the efficient recovery of rhenium from molybdenite ores .
Chemical Reactions Analysis
Types of Reactions: Potassium perrhenate undergoes various chemical reactions, including:
Oxidation: As a strong oxidizer, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to rhenium metal or other lower oxidation state rhenium compounds using reducing agents like hydrogen or carbon monoxide.
Substitution: this compound can react with other metal salts to form different perrhenate compounds.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve organic substrates and are carried out in aqueous or organic solvents.
Reduction Reactions: Often conducted at high temperatures in the presence of hydrogen gas.
Substitution Reactions: Usually performed in aqueous solutions with metal salts.
Major Products:
Oxidation: Various oxidized organic and inorganic products.
Reduction: Rhenium metal or lower oxidation state rhenium compounds.
Substitution: Different metal perrhenates.
Scientific Research Applications
Potassium perrhenate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other rhenium compounds and as a catalyst in organic reactions.
Biology: Employed in radiopharmaceuticals for imaging and therapeutic purposes.
Medicine: Utilized in the synthesis of technetium and rhenium organometallic radiopharmaceuticals.
Comparison with Similar Compounds
- Ammonium perrhenate (NH₄ReO₄)
- Sodium perrhenate (NaReO₄)
- Lithium perrhenate (LiReO₄)
Comparison: Potassium perrhenate is unique due to its specific solubility properties and its use in certain industrial applications. Compared to ammonium perrhenate, it is less soluble in water, which can be advantageous in certain processes. Sodium and lithium perrhenates have different solubility and reactivity profiles, making them suitable for different applications .
Properties
IUPAC Name |
potassium;oxido(trioxo)rhenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.4O.Re/q+1;;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKRWIFGDGKWLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO4Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] |
Source


|
| Record name | Potassium perrhenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10466-65-6 |
Source


|
| Record name | Potassium perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
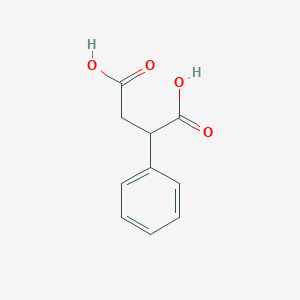
![(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM](/img/structure/B77923.png)
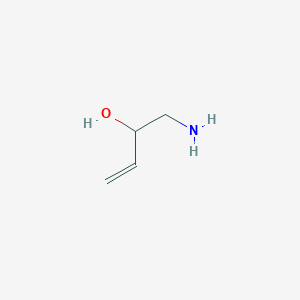
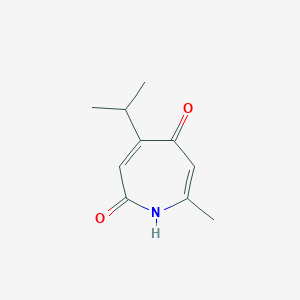


![1-[2-(2-Carboxyethoxy)ethyl]-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide](/img/structure/B77930.png)
